N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4S/c1-13-8-18(19(31-3)9-17(13)24)26-20(28)10-27-12-25-21-16(11-32-22(21)23(27)29)14-4-6-15(30-2)7-5-14/h4-9,11-12H,10H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLCELWOXKRLOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 490.09 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H26ClN3O4S2 |
| Molar Mass | 490.09 g/mol |
| CAS Number | Not specified |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing thienopyrimidine structures have shown effectiveness against various bacterial strains, demonstrating moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Thienopyrimidine derivatives have been studied for their cytotoxic effects on cancer cell lines. In vitro studies have shown that these derivatives can inhibit cell proliferation in various cancer types, including breast and lung cancer .
The proposed mechanisms of action for the biological activities of this compound include:
- Enzyme Inhibition : It has been suggested that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and tumor growth.
- Interaction with DNA : Similar compounds have shown the ability to bind to DNA, potentially disrupting replication and transcription processes in cancer cells.
Pharmacological Studies
Recent pharmacological studies have employed various assays to evaluate the biological activity of this compound. For example:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have been found to exhibit strong AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound's ability to inhibit urease has been demonstrated, highlighting its potential in treating infections caused by urease-producing bacteria .
Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of thienopyrimidine derivatives, it was found that compounds similar to this compound displayed IC50 values ranging from 0.63 µM to 21.25 µM against various bacterial strains . This suggests that modifications in the structure can lead to enhanced antibacterial properties.
Study 2: Antitumor Activity in Cell Lines
Another study focused on the cytotoxic effects of thienopyrimidine derivatives on different cancer cell lines. The results indicated that certain derivatives could induce apoptosis in breast cancer cells with an IC50 value of approximately 15 µM . These findings support further investigation into the compound's potential as an anticancer agent.
Comparison with Similar Compounds
Core Structure Variations
The thieno[3,2-d]pyrimidin-4-one scaffold is shared among several analogs, but substituents at key positions dictate pharmacological profiles:
*Calculated based on molecular formula.
Key Observations :
- R7 Substituent : The target compound’s 4-methoxyphenyl group enhances π-π stacking compared to phenyl () but may reduce metabolic stability due to increased hydrophobicity .
- Side Chain Modifications : Chloro and methoxy groups in the target compound improve target selectivity over simpler alkyl-substituted analogs (e.g., ) .
Pharmacological Activity
Limited bioactivity data are available for the target compound, but analogs provide insights:
- Anticancer Activity : Compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide () showed IC50 values of 4.6 μM (PANC-1) and 2.2 μM (HepG2), attributed to the 4-methoxyphenyl group’s role in DNA intercalation .
- Structural Mimics: ’s N-(3-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (m.p. 160–161°C) shares the 4-methoxyphenyl motif but lacks the chloro substituent, resulting in reduced cytotoxicity (IC50 >15 μM) .
Critical Analysis of Structural Advantages and Limitations
- Advantages :
- Limitations: Steric hindrance from the 5-methyl group may reduce conformational flexibility . Limited in vivo data available for toxicity and pharmacokinetics.
Q & A
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and coupling reactions. Key steps include:
- Step 1 : Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core via cyclization under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) .
- Step 2 : Introduction of the 4-methoxyphenyl group at position 7 of the thienopyrimidine scaffold via Suzuki-Miyaura coupling, requiring palladium catalysts and inert atmosphere .
- Step 3 : Acetamide linkage formation through a nucleophilic substitution reaction between the pyrimidine intermediate and a chloroacetamide derivative, optimized with bases like K₂CO₃ . Optimization : Temperature control (80–120°C), solvent selection (DMF for solubility), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) are critical for yield improvement (>70%) and purity .
Q. What analytical techniques confirm structural integrity and purity?
- Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns .
- Structural Confirmation :
- NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals in complex regions .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?
- Approach 1 : Use variable-temperature NMR to distinguish dynamic rotational isomers or tautomeric forms causing signal splitting .
- Approach 2 : Perform X-ray crystallography to unambiguously assign stereochemistry and confirm spatial arrangement of substituents (e.g., methoxy vs. chloro groups) .
- Approach 3 : Cross-validate with computational chemistry (DFT calculations) to predict NMR chemical shifts and compare with experimental data .
Q. What strategies enhance bioactivity through structural modification?
- Modification 1 : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-methoxyphenyl moiety to improve binding affinity with enzymatic targets (e.g., kinase inhibition) .
- Modification 2 : Replace the chloro group with bioisosteres (e.g., -F or -CN) to modulate pharmacokinetic properties .
- Modification 3 : Explore hybrid analogs by conjugating the thienopyrimidine core with pharmacophores like 1,2,4-oxadiazoles to target multiple pathways .
Q. How can researchers validate target engagement in biological systems?
- Method 1 : Surface Plasmon Resonance (SPR) to measure real-time binding kinetics (e.g., KD values) with purified proteins (e.g., kinases or GPCRs) .
- Method 2 : Cellular thermal shift assays (CETSA) to confirm target stabilization in live cells .
- Method 3 : Knockdown/knockout studies using CRISPR-Cas9 to assess phenotypic changes (e.g., apoptosis, proliferation) in target-deficient cell lines .
Data Interpretation & Contradiction Analysis
Q. How should discrepancies in bioactivity data between in vitro and in vivo models be addressed?
- Step 1 : Evaluate metabolic stability via liver microsome assays to identify rapid degradation in vivo .
- Step 2 : Optimize formulation (e.g., PEGylation or liposomal encapsulation) to improve bioavailability .
- Step 3 : Perform pharmacokinetic profiling (Cmax, T½) to correlate exposure levels with efficacy .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Design 1 : Implement Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., temperature, stoichiometry) .
- Design 2 : Use flow chemistry for precise control of mixing and residence time, reducing impurities .
- Design 3 : Standardize purification protocols (e.g., automated flash chromatography) to ensure consistent purity (>95%) .
Methodological Resources
- Spectral Databases : Cross-reference with PubChem (CID-specific NMR/IR data) .
- Crystallography : Cambridge Structural Database (CSD) entries for analogous compounds .
- Bioactivity Assays : Protocols from Journal of Medicinal Chemistry for kinase inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
